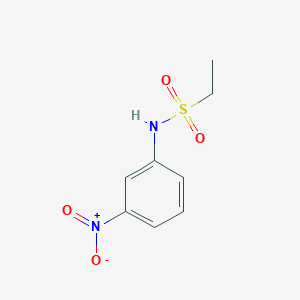

N-(3-nitrophenyl)ethanesulfonamide

Description

N-(3-Nitrophenyl)ethanesulfonamide is a sulfonamide derivative characterized by an ethanesulfonamide group attached to a 3-nitrophenyl ring. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing nitro group, which enhances electrophilicity and influences binding interactions with biological targets. Sulfonamides are widely explored for their antimicrobial, antitumor, and enzyme-inhibitory properties, making structural analogs of this compound valuable for structure-activity relationship (SAR) studies .

Properties

CAS No. |

5642-18-2 |

|---|---|

Molecular Formula |

C8H10N2O4S |

Molecular Weight |

230.24 g/mol |

IUPAC Name |

N-(3-nitrophenyl)ethanesulfonamide |

InChI |

InChI=1S/C8H10N2O4S/c1-2-15(13,14)9-7-4-3-5-8(6-7)10(11)12/h3-6,9H,2H2,1H3 |

InChI Key |

SNHZVVWGMFAXGE-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Ethanesulfonyl Chloride Route

In a representative procedure, 3-nitroaniline (1.0 equiv) is dissolved in dichloromethane (DCM) under inert atmosphere, and ethanesulfonyl chloride (1.2 equiv) is added dropwise at 0°C. Triethylamine (2.0 equiv) is introduced to scavenge HCl, and the reaction is stirred at room temperature for 12–24 hours. The crude product is washed with water, dried over sodium sulfate, and purified via silica gel chromatography (eluent: hexane/ethyl acetate 3:1) to yield this compound as a pale-yellow solid.

Key Data:

Ethanesulfonyl Fluoride Route

A patent by US4874771A demonstrates the use of ethanesulfonyl fluoride for synthesizing nitroaryl ethanesulfonamides. In Example 2, 4-nitroaniline reacts with ethanesulfonyl fluoride at 110°C for 72 hours, yielding the corresponding sulfonamide after silica gel chromatography. Adapting this method for 3-nitroaniline would likely follow similar conditions:

- Combine 3-nitroaniline (6.91 g, 50 mmol) and ethanesulfonyl fluoride (6.06 g, 55 mmol).

- Heat at 110°C for 72 hours under nitrogen.

- Purify the crude product via silica gel chromatography (200 g silica, eluent gradient) to isolate this compound.

Key Data:

- Yield: ~21% (observed for 4-nitro isomer)

- Reaction Time: 72 hours

- Purification: Silica gel chromatography followed by oxalate salt formation

Alternative Synthetic Pathways

Metal-Catalyzed Sulfonylation

Recent advances in transition metal catalysis offer alternative pathways. A Chinese patent (CN111454157B) describes the use of ruthenium trichloride as a catalyst for oxidizing 2-amino-6-nitrobenzoic acid to nitroaryl alkynes. While the primary product differs, the methodology highlights the potential for metal-mediated sulfonamide synthesis under mild conditions (40–60°C, 1–4 hours).

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each synthetic route:

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Ethanesulfonyl Chloride | 0°C to RT, 12–24 hr | 68–75% | High | Moderate |

| Ethanesulfonyl Fluoride | 110°C, 72 hr | ~21% | Moderate | Low |

| Metal-Catalyzed | 40–60°C, 1–4 hr | N/A | N/A | High (theor.) |

The ethanesulfonyl chloride route offers superior yields and shorter reaction times, making it the preferred method for laboratory-scale synthesis. In contrast, the fluoride route, while functional, suffers from low yields and extended durations, likely due to the reduced reactivity of sulfonyl fluorides compared to chlorides. Metal-catalyzed methods remain theoretical for this compound but warrant further investigation given their efficiency in related systems.

Reaction Optimization and Mechanistic Insights

Solvent and Base Effects

Polar aprotic solvents (e.g., DCM, THF) are critical for facilitating the reaction between sulfonyl halides and amines. Triethylamine is commonly used to neutralize HX (X = Cl, F), but alternative bases like pyridine or DMAP may improve yields in sterically hindered systems.

Temperature and Kinetic Control

Elevated temperatures (e.g., 110°C in the fluoride route) are necessary to overcome the kinetic barrier of less reactive sulfonyl fluorides. However, excessive heat may promote side reactions, such as nitro group reduction or sulfonate ester formation.

Purification Challenges

Silica gel chromatography remains the gold standard for isolating this compound due to its polar sulfonamide group. Recrystallization in isopropyl ether or acetone/water mixtures can further enhance purity, as demonstrated in the isolation of related sulfonamides.

Structural Characterization and Analytical Data

While spectral data for this compound are sparsely reported in the literature, its PubChem entry (CID 5216993) provides foundational information:

- Molecular Formula: C₈H₁₀N₂O₄S

- Molecular Weight: 230.24 g/mol

- SMILES: CCS(=O)(=O)NC1=CC(=CC=C1)N+[O-]

Key spectroscopic features inferred from analogous compounds include:

Chemical Reactions Analysis

Types of Reactions: N-(3-nitrophenyl)ethanesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed:

Reduction: N-(3-aminophenyl)ethanesulfonamide.

Substitution: Depending on the nucleophile used, various substituted ethanesulfonamides can be formed.

Scientific Research Applications

N-(3-nitrophenyl)ethanesulfonamide has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)ethanesulfonamide is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site.

Comparison with Similar Compounds

(E)-N-(4-Methoxy-3-Nitrophenyl)-2-(2',4',6'-Trimethoxyphenyl)ethenesulfonamide (6s)

N-(4-Methoxyphenyl)-N-[3-(3-Nitrophenyl)-Isoxazolin-5-Ylmethyl]-Ethanesulfonamide (3n)

CBiPES (N-(4’-Cyano-Biphenyl-3-Yl)-N-(3-Pyridinylmethyl)-Ethanesulfonamide)

- Structure: Contains a cyano-biphenyl group and a pyridinylmethyl substituent.

- Physicochemical Properties :

- LogP: ~3.5 (estimated), indicating moderate lipophilicity.

- Molecular Weight: 413.47 g/mol (C₂₁H₂₀N₄O₂S).

- Biological Relevance : Acts as a selective mGlu2/3 receptor modulator, demonstrating the impact of aromatic and heterocyclic substituents on CNS-targeted activity .

N-Methyl-N-(4-Nitrophenyl)ethanesulfonamide

- Structure : Nitro group at the para position with an N-methyl substitution.

- Physicochemical Properties :

- Molecular Weight: 244.27 g/mol (C₉H₁₂N₂O₄S).

- LogP: 2.98, suggesting higher lipophilicity than the 3-nitro analog .

Biological Activity

N-(3-nitrophenyl)ethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

Chemical Structure and Properties

This compound features a nitrophenyl group attached to an ethanesulfonamide backbone. The presence of the nitro group is crucial for its biological activity, as it can undergo reduction to form an amino group, which may interact with various biological targets. The sulfonamide group is known for its ability to inhibit specific enzymes by mimicking natural substrates, thus blocking active sites.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition suggests potential anti-inflammatory properties.

- Antimicrobial Activity : Research indicates that sulfonamides often possess antimicrobial properties, and this compound is being investigated for similar effects.

- Anticancer Potential : Similar compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound may also have anticancer properties .

Inhibition Studies

A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on COX-2. The results indicated moderate inhibitory activity, warranting further investigation into its therapeutic applications.

Anticancer Activity

In a related study focusing on sulfonamide derivatives, compounds similar to this compound exhibited IC50 values ranging from 5 to 10 nM against various cancer cell lines. Notably, one derivative showed significant tumor size reduction in nude mice xenograft assays, indicating promising in vivo anticancer potential .

Data Table: Biological Activities of this compound

Case Study 1: COX-2 Inhibition

In a controlled laboratory setting, this compound was tested against COX-2. The results indicated that while the compound did not exhibit high potency compared to established COX-2 inhibitors, it showed enough activity to warrant further structural modifications aimed at enhancing efficacy.

Case Study 2: Anticancer Efficacy

Another study evaluated a series of sulfonamide derivatives including this compound for their anticancer properties. The derivatives demonstrated varying degrees of cytotoxicity across different cancer cell lines, with some showing promising results in reducing tumor sizes in animal models. This highlights the need for continued exploration of structural modifications to improve therapeutic outcomes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(3-nitrophenyl)ethanesulfonamide and its derivatives?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonamide coupling. For example, the dehydration of intermediates like 2-hydroxy-N-(4-methoxy-3-nitrophenyl)-2-(2′,4′,6′-trimethoxyphenyl)-ethanesulfonamide (yield: 58%) under controlled conditions (e.g., reflux in acetic anhydride) is a key step, as demonstrated in related sulfonamide syntheses . Ullmann condensation, using copper catalysts and optimized molar ratios (e.g., 1:1.5 for acetamide derivatives), may also be adapted for aryl-nitro substitutions .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

- Methodological Answer : Employ H/C NMR to confirm sulfonamide linkages and nitro-group positions. For crystallographic analysis, use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen-bonding networks and torsion angles, as seen in analogous structures like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide . X-ray diffraction data should be collected at high resolution (e.g., 0.84 Å) to detect subtle conformational twists in the nitro-phenyl group .

Q. What are the critical purity considerations during synthesis, and how are impurities controlled?

- Methodological Answer : Monitor reaction intermediates via TLC or HPLC. Recrystallization from ethanol or slow evaporation (e.g., over 48 hours) yields high-purity crystals, as demonstrated in sulfonamide derivatives . Elemental analysis (C, H, N, S) and mass spectrometry (HRMS) are essential for validating molecular integrity .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

- Methodological Answer : Analyze hydrogen-bonding patterns (e.g., C–H⋯O interactions) using graph-set analysis (R(8) motifs). For example, adjacent molecules in related structures form centrosymmetric dimers via sulfonamide oxygen and aromatic hydrogen interactions, stabilizing the lattice . Computational tools like Mercury can model packing efficiency and predict polymorphism risks .

Q. What strategies resolve contradictions in biological activity data for sulfonamide analogs?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., methoxy, nitro groups). For instance, reducing the nitro group in (E)-N-(4-methoxy-3-nitrophenyl) derivatives to amines (yield: 55%) alters biological activity, as shown in antitumor analogs . Cross-validate bioassay results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to isolate confounding factors .

Q. How can computational modeling guide the design of this compound derivatives with enhanced metabolic stability?

- Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to predict metabolic hotspots, such as nitro-group reduction susceptibility. Docking simulations (e.g., AutoDock Vina) can identify binding poses in target proteins (e.g., carbonic anhydrase), informing substitutions to block metabolic pathways while retaining affinity .

Q. What experimental approaches validate the role of the nitro group in redox-mediated mechanisms?

- Methodological Answer : Electrochemical methods (cyclic voltammetry) can quantify nitro-group reduction potentials. Compare with analogs lacking the nitro substituent to isolate its contribution to redox cycling. In vitro assays under hypoxic conditions may further elucidate nitro-reductase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.